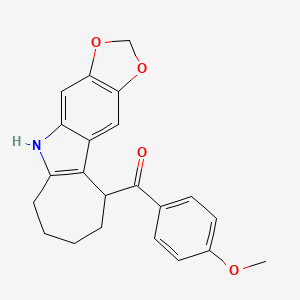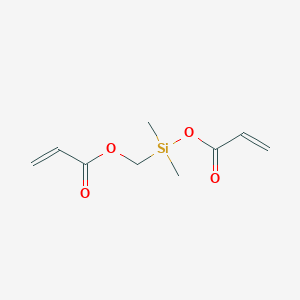
2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester typically involves the esterification of 2-propenoic acid with a silylating agent. One common method is the reaction of 2-propenoic acid with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, yielding 2-propenoic acid and dimethylsilanol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Major Products Formed
Hydrolysis: 2-Propenoic acid and dimethylsilanol.
Polymerization: Poly(this compound).
Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and copolymers, for coatings, adhesives, and sealants.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and functionalized silanes.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical coatings due to its biocompatibility and functionalizability.
Industry: Employed in the production of specialty chemicals and as a precursor for the synthesis of other silyl esters.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester involves its ability to undergo polymerization and hydrolysis. The ester bond is susceptible to nucleophilic attack, leading to hydrolysis and the release of 2-propenoic acid and dimethylsilanol. In polymerization reactions, the double bond in the propenoic acid moiety participates in free radical polymerization, forming long polymer chains.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-propenyl ester:
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester:
Uniqueness
2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester is unique due to the presence of the silyl ester group, which imparts distinct chemical reactivity and potential for functionalization. This makes it valuable in applications requiring specific chemical modifications and properties.
Propiedades
Número CAS |
42408-13-9 |
|---|---|
Fórmula molecular |
C9H14O4Si |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
[dimethyl(prop-2-enoyloxy)silyl]methyl prop-2-enoate |
InChI |
InChI=1S/C9H14O4Si/c1-5-8(10)12-7-14(3,4)13-9(11)6-2/h5-6H,1-2,7H2,3-4H3 |
Clave InChI |
MMWHKIZPIXENRV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(COC(=O)C=C)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
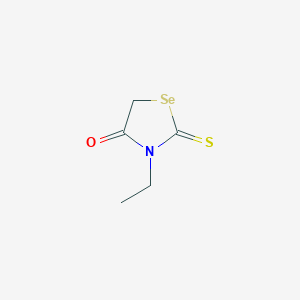

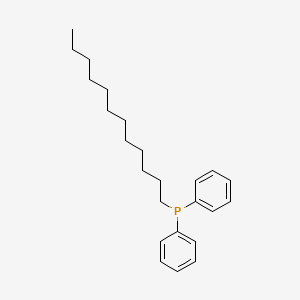
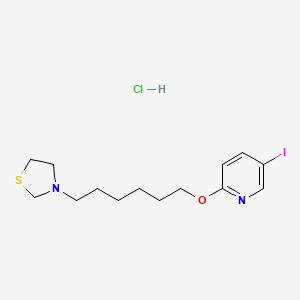
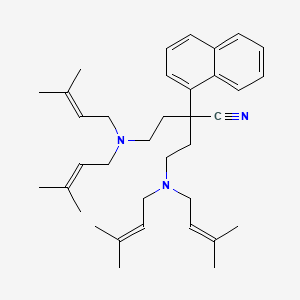
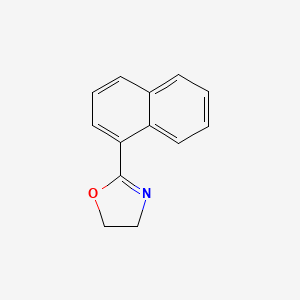
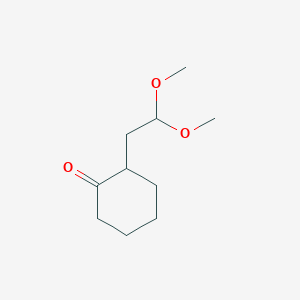
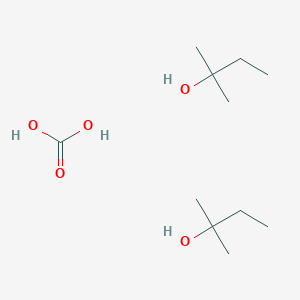
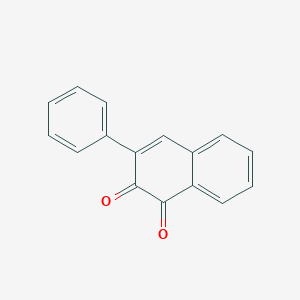
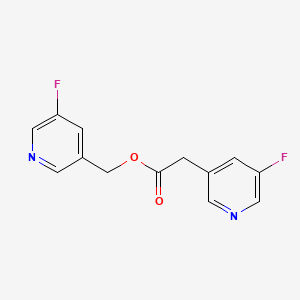
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
